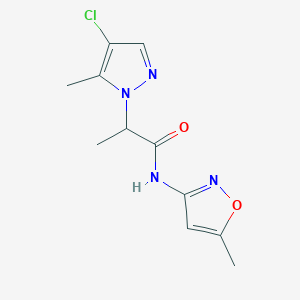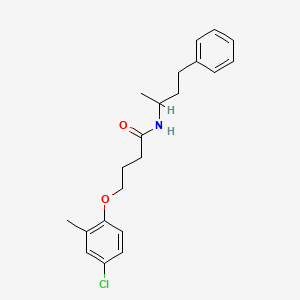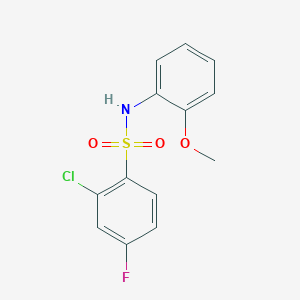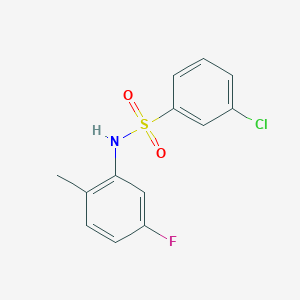![molecular formula C22H17BrN2O6S B10976705 2-[({3-[(4-Acetylphenyl)sulfamoyl]-4-bromophenyl}carbonyl)amino]benzoic acid](/img/structure/B10976705.png)
2-[({3-[(4-Acetylphenyl)sulfamoyl]-4-bromophenyl}carbonyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({3-[(4-ACETYLANILINO)SULFONYL]-4-BROMOBENZOYL}AMINO)BENZOIC ACID is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylanilino group, a sulfonyl group, and a bromobenzoyl group attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(4-ACETYLANILINO)SULFONYL]-4-BROMOBENZOYL}AMINO)BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-acetylaniline with sulfonyl chloride to form 4-acetylanilino sulfonyl chloride. This intermediate is then reacted with 4-bromobenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(4-ACETYLANILINO)SULFONYL]-4-BROMOBENZOYL}AMINO)BENZOIC ACID undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-({3-[(4-ACETYLANILINO)SULFONYL]-4-BROMOBENZOYL}AMINO)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-({3-[(4-ACETYLANILINO)SULFONYL]-4-BROMOBENZOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The sulfonyl and bromobenzoyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-ACETYLANILINO)SULFONYL]-4-METHYL-N~1~-(2-METHYLPHENYL)BENZAMIDE
- N-{4-[(4-BROMOPHENYL)SULFONYL]BENZOYL}-L-VALINE
Uniqueness
2-({3-[(4-ACETYLANILINO)SULFONYL]-4-BROMOBENZOYL}AMINO)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H17BrN2O6S |
|---|---|
Molecular Weight |
517.4 g/mol |
IUPAC Name |
2-[[3-[(4-acetylphenyl)sulfamoyl]-4-bromobenzoyl]amino]benzoic acid |
InChI |
InChI=1S/C22H17BrN2O6S/c1-13(26)14-6-9-16(10-7-14)25-32(30,31)20-12-15(8-11-18(20)23)21(27)24-19-5-3-2-4-17(19)22(28)29/h2-12,25H,1H3,(H,24,27)(H,28,29) |
InChI Key |
TZRSMEIHUYUZPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


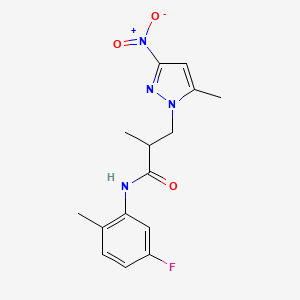

![N-(4-bromo-2-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10976639.png)
![N-[4-(methylsulfanyl)benzyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10976647.png)
![Propan-2-yl 4-cyano-5-{[(4-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B10976651.png)
![N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2,4-dimethoxybenzamide](/img/structure/B10976655.png)
![Methyl 2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)benzoate](/img/structure/B10976659.png)
![N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10976661.png)
![Propan-1-one, 1-[2,5-dimethyl-4-(3-phenylpropionyl)piperazin-1-yl]-3-phenyl-](/img/structure/B10976667.png)
![N-[4-(propan-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B10976673.png)
